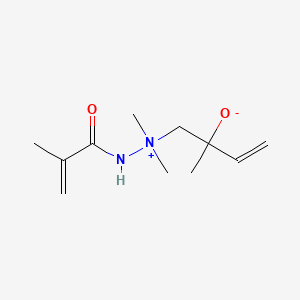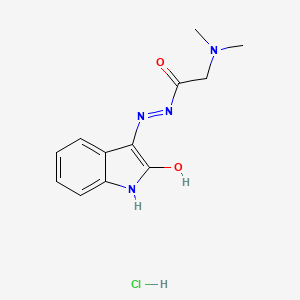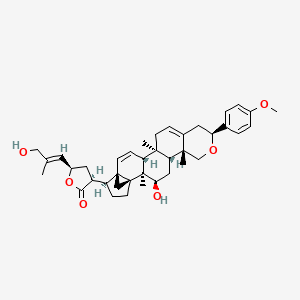
Dichapetalin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichapetalin K is a natural dammarane-type merotriterpenoid compound characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeletonThese compounds are primarily found in the Dichapetalaceae family, specifically in the genera Dichapetalum and Phyllanthus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichapetalin K, like other dichapetalins, is typically isolated from natural sources rather than synthesized in a laboratory. The extraction process involves the use of methanol as a solvent, followed by chromatographic purification to isolate the compound . The specific conditions for the extraction and purification processes are tailored to the particular species of Dichapetalum or Phyllanthus being used.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction from natural sources, which limits its availability for widespread industrial use .
Analyse Chemischer Reaktionen
Types of Reactions
Dichapetalin K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the dammarane skeleton .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex triterpenoid structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and carboxylic acids, while reduction reactions can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Dichapetalin K has been the subject of extensive scientific research due to its unique structure and bioactivity. Some of its notable applications include:
Wirkmechanismus
The mechanism of action of Dichapetalin K involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, the presence of a spiroketal moiety in its side chain is believed to contribute to its potent anti-proliferative activity .
Vergleich Mit ähnlichen Verbindungen
Dichapetalin K is part of a broader class of dichapetalin-type triterpenoids, which include compounds such as Dichapetalin A, Dichapetalin B, and Dichapetalin X . These compounds share a common dammarane skeleton but differ in their functional groups and side chains. This compound is unique due to its specific methoxylated and hydroxylated variants, which are not found in other dichapetalins .
List of Similar Compounds
- Dichapetalin A
- Dichapetalin B
- Dichapetalin X
- 7-Hydroxydichapetalin P
Eigenschaften
CAS-Nummer |
876610-29-6 |
|---|---|
Molekularformel |
C39H50O6 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1 |
InChI-Schlüssel |
TUJRURFPAUTAHC-OJWYEGDGSA-N |
Isomerische SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO |
Kanonische SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


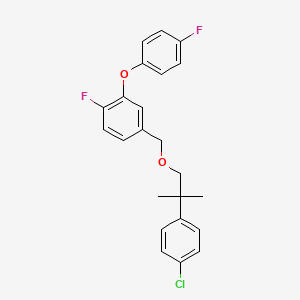
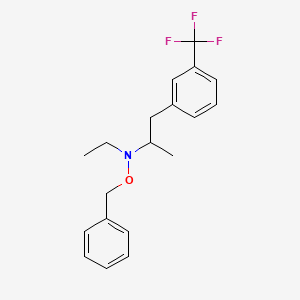
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
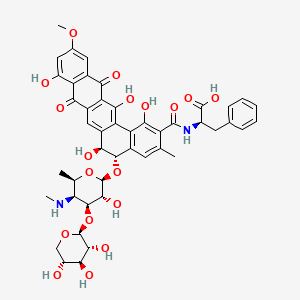


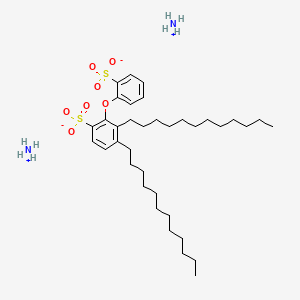
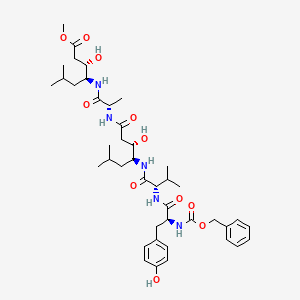

![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
